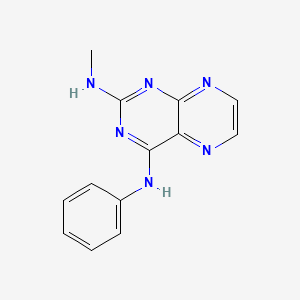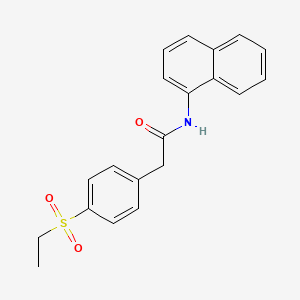
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide” is a complex organic molecule. It contains a tetrahydrofuran group, a pyrazole group, and an indole group, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Indole is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the aromatic indole and pyrazole rings, and the ether group in the tetrahydrofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to rapidly and efficiently produce N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, demonstrating interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities. These findings suggest the utility of similar synthetic approaches for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide, potentially opening up avenues for discovering new bioactive compounds (Jun Hu et al., 2011).
Anticancer Evaluation and Enzymatic Assays
The molecular hybridization concept has led to the design and development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. This research underscores the promise of this compound derivatives in anticancer research, highlighting their potential efficacy against various cancer cell lines (Ashraf S. Hassan et al., 2021).
Chemodivergent Annulations
Chemodivergent annulations between indoles and iodonium carbenes, facilitated by Rh(III) catalysis, have been explored to produce tricyclic and tetracyclic N-heterocycles. This methodological advancement in synthesizing complex heterocyclic frameworks may be applicable to the synthesis of this compound derivatives, offering new pathways for the creation of biologically relevant molecules (Saiprasad N. Nunewar et al., 2021).
Antimicrobial Activity
The synthesis and characterization of pyrazolyl-1-carboxamide derivatives have been conducted, revealing significant antimicrobial activities. This body of work provides a foundation for further exploration of this compound derivatives as potential antimicrobial agents, contributing to the ongoing search for new treatments for infectious diseases (E. Sharshira & N. M. Hamada, 2011).
Palladium-Catalyzed Oxidative Coupling
The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, resulting in highly substituted carbazole derivatives, demonstrates the synthetic versatility of indole derivatives. These findings suggest that similar catalytic strategies could be employed for the synthesis of this compound, potentially yielding novel materials with unique optical properties (M. Yamashita et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide, also known as N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide, are currently under investigation. The compound is a part of the indole derivatives family , which are known to interact with multiple receptors and have diverse biological activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could result in a wide range of cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Given the diverse biological activities of indole derivatives , the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(12-1-2-15-11(7-12)3-5-17-15)19-13-8-18-20(9-13)14-4-6-22-10-14/h1-3,5,7-9,14,17H,4,6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARKTJDVAULEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)


![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)
![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)



